1-Chloro-1-methoxy-2-methylpropane
Description
Properties
CAS No. |
5760-38-3 |
|---|---|
Molecular Formula |
C5H11ClO |
Molecular Weight |
122.59 g/mol |
IUPAC Name |
1-chloro-1-methoxy-2-methylpropane |
InChI |
InChI=1S/C5H11ClO/c1-4(2)5(6)7-3/h4-5H,1-3H3 |
InChI Key |
SJOVULDVRPDANF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(OC)Cl |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Continuous Flow Synthesis
Reaction Mechanism and Process Design
A patent describing the synthesis of 1-chloro-2-methyl-2-propanol (CN102229522B) provides a foundational approach adaptable to 1-chloro-1-methoxy-2-methylpropane. The method employs cation exchange resins (e.g., sulfonated polystyrene) in a continuous flow reactor. Key modifications include substituting water with methanol to introduce the methoxy group.
The reaction proceeds via acid-catalyzed nucleophilic addition:
$$
\text{2-Methyl-3-chloropropene} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{this compound}
$$
The cationic resin ($$ \text{H}^+ $$) facilitates protonation of the alkene, forming a carbocation intermediate at the more stable tertiary position. Methanol then attacks this intermediate, followed by chloride elimination.
Operational Parameters
- Reactor Configuration : Multi-tubular stainless steel columns (0.1–100 m length, 0.1–0.5 m diameter) packed with resin.
- Temperature : 0–45°C (maintained via external cooling).
- Flow Rates :
- 2-Methyl-3-chloropropene: 0.5–20 kg/h
- Methanol: 1–100 L/h
- Yield : ~70–85% (estimated from analogous hydration reactions).
Table 1: Continuous Flow Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 25–35°C | Maximizes carbocation stability |
| Methanol Flow Rate | 20–40 L/h | Ensures stoichiometric excess |
| Resin Bed Length | 10–20 m | Enhances contact time |
Williamson Ether Synthesis
Reaction Pathway
The Williamson method involves alkoxide displacement of a chloroalkane. For this compound, this requires:
$$
\text{1-Chloro-2-methylpropane} + \text{NaOCH}_3 \rightarrow \text{this compound} + \text{NaCl}
$$
The chloroalkane substrate must possess a good leaving group (Cl) adjacent to the methoxy insertion site.
Substrate Preparation
1-Chloro-2-methylpropane (isobutyl chloride) is synthesized via radical chlorination of 2-methylpropane (neopentane) under UV light. The reaction yields 66% 1-chloro-2-methylpropane and 33% 2-chloro-2-methylpropane, necessitating fractional distillation for purification.
Alkylation Conditions
- Solvent : Dry tetrahydrofuran (THF) or dimethylformamide (DMF).
- Base : Sodium methoxide ($$ \text{NaOCH}_3 $$), 1.2 equivalents.
- Temperature : Reflux at 65–80°C for 6–12 hours.
- Yield : 50–60% (limited by steric hindrance at the tertiary carbon).
Nucleophilic Substitution of Chlorohydrins
Chlorohydrin Intermediate Synthesis
1-Chloro-2-methyl-2-propanol, synthesized via hydration of 2-methyl-3-chloropropene, serves as a precursor. Methanolysis replaces the hydroxyl group with methoxy:
$$
\text{1-Chloro-2-methyl-2-propanol} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}2\text{O}
$$
Acid-Catalyzed Methanolysis
- Catalyst : Sulfuric acid ($$ \text{H}2\text{SO}4 $$) or Amberlyst-15 resin.
- Conditions :
- Methanol excess (5:1 molar ratio).
- 60–80°C for 4–8 hours.
- Yield : 75–90% after distillation.
Table 2: Methanolysis Efficiency Comparison
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| $$ \text{H}2\text{SO}4 $$ | 80 | 6 | 85 |
| Amberlyst-15 | 70 | 8 | 90 |
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling 1-chloro-2-methylpropane with sodium methoxide ($$ \text{NaOCH}_3 $$) achieves solvent-free conditions:
- Milling Time : 2–4 hours.
- Yield : 55–65% (lower due to incomplete mixing).
Photocatalytic Methods
UV light ($$\lambda = 254$$ nm) activates chloroalkane-methanol mixtures in the presence of TiO$$_2$$ nanoparticles:
- Reaction Time : 24–48 hours.
- Yield : 40–50% (requires optimization).
Industrial-Scale Considerations
Continuous vs. Batch Processes
Environmental Impact
- Waste Streams : Chlorinated byproducts require neutralization (e.g., NaOH scrubbing).
- Atom Economy : 89% for continuous flow synthesis (superior to batch methods).
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-methoxy-2-methylpropane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-). The reaction conditions typically include a polar solvent and a moderate temperature.
Elimination Reactions: These reactions can be induced by strong bases such as potassium tert-butoxide (KOtBu) in a non-polar solvent like hexane.
Major Products:
Substitution Reactions: The major products include ethers and alcohols, depending on the nucleophile used.
Elimination Reactions: The major product is typically an alkene, such as 1-methoxy-2-methylpropene.
Scientific Research Applications
1-Chloro-1-methoxy-2-methylpropane is an organic compound with the molecular formula . It is classified as both an alkyl halide and an ether due to the presence of a chloro group and a methoxy group attached to a branched propane structure.
Synthesis and Reactions
This compound can be synthesized through the treatment of 1-methoxy-2-methylpropene with hydrochloric acid, where it is the major product . The compound is involved in interaction studies, particularly those focusing on its reactivity with nucleophiles and electrophiles, which is essential for predicting its behavior in different chemical environments, such as organic synthesis and industrial applications.
Applications in Chemical Research
This compound is used in chemical research to study reaction mechanisms involving alkyl halides.
Preparation of Organometallic Compounds
- 1-Chloro-2-methylpropane is utilized in the preparation of the organometallic compound, isobutyllithium, through a reaction with lithium, using petroleum ether as a solvent .
Computed Properties
- Molecular Weight: 122.59 g/mol
- XLogP3-AA: 2.2
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Rotatable Bond Count: 2
- Exact Mass: 122.0498427 Da
Chemical Identifiers
Mechanism of Action
The mechanism of action of 1-chloro-1-methoxy-2-methylpropane involves its ability to undergo nucleophilic substitution reactions. The chlorine atom, being a good leaving group, facilitates the formation of a carbocation intermediate, which can then react with nucleophiles. This property makes it a valuable reagent in organic synthesis, where it can be used to introduce various functional groups into target molecules .
Comparison with Similar Compounds
1-Chloro-2-methylpropane: This compound is similar in structure but lacks the methoxy group. It is used in similar substitution and elimination reactions.
tert-Butyl chloride: Another similar compound, tert-butyl chloride, has a tertiary carbon attached to the chlorine atom, making it more reactive in certain substitution reactions.
Uniqueness: 1-Chloro-1-methoxy-2-methylpropane is unique due to the presence of both a chlorine atom and a methoxy group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a versatile reagent in organic synthesis and industrial applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Chloro-1-methoxy-2-methylpropane in laboratory settings?
- Methodology : The compound can be synthesized via nucleophilic substitution of 1-methoxy-2-methylpropanol with thionyl chloride (SOCl₂) under anhydrous conditions. Alternative routes include alkylation of methanol with 1-chloro-2-methylpropene in the presence of Lewis acids (e.g., AlCl₃). Reaction progress should be monitored using gas chromatography (GC) to optimize yield and purity .
- Key Considerations : Maintain inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates. Purification via fractional distillation is recommended due to the compound’s volatility (boiling point ~51°C) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy and chloro group positions).
- GC-MS : Quantify purity and detect byproducts like residual alcohols or alkenes.
- IR Spectroscopy : Identify functional groups (C-O stretch at ~1100 cm⁻¹ for methoxy; C-Cl at ~600–800 cm⁻¹) .
Q. What are the critical stability and storage conditions for this compound?
- Stability : The compound is moisture-sensitive and prone to hydrolysis. Store under anhydrous conditions at 2–8°C in amber glass containers to prevent photodegradation .
- Reactivity : Avoid exposure to strong bases or oxidizing agents, which may induce elimination reactions (e.g., forming alkenes) .
Advanced Research Questions
Q. How does steric hindrance influence the reaction kinetics of this compound in SN2 mechanisms?
- Mechanistic Insight : The branched structure (2-methyl group) creates steric hindrance, favoring SN1 pathways in polar protic solvents. Kinetic studies using conductivity measurements or isotopic labeling (e.g., ³⁶Cl) can elucidate rate constants and transition states .
- Computational Modeling : Employ quantum chemistry software (e.g., Gaussian) to calculate activation energies and compare with experimental data .
Q. What strategies mitigate competing elimination pathways during functionalization of this compound?
- Experimental Design :
- Use bulky bases (e.g., LDA) in aprotic solvents (THF) to suppress E2 elimination.
- Lower reaction temperatures (−20°C to 0°C) to favor substitution over elimination.
- Monitor byproduct formation via GC-MS and adjust reagent stoichiometry dynamically .
- Case Study : In a recent study, substituting KOtBu with DBU reduced alkene formation by 70% in alkylation reactions .
Q. How can QSPR models predict the environmental fate of this compound?
- Modeling Approach : Quantitative Structure-Property Relationship (QSPR) models parameterize logP (octanol-water partition coefficient) and biodegradability using molecular descriptors (e.g., topological surface area, dipole moment). Training datasets should include analogs like neopentyl chloride (logP = 2.1) .
- Validation : Compare predicted vs. experimental half-lives in aqueous hydrolysis studies (pH 7–9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
